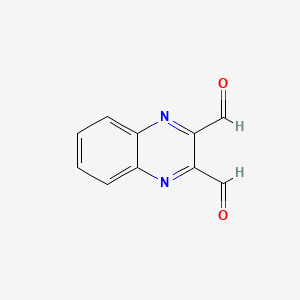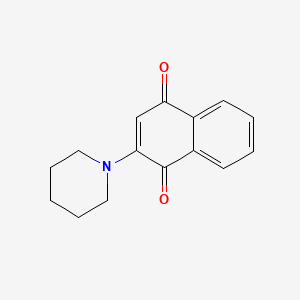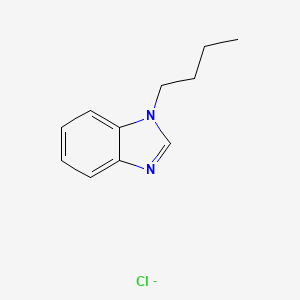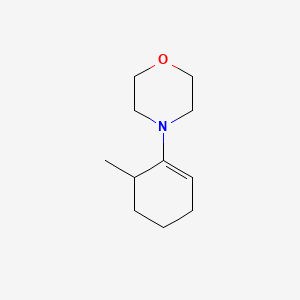
1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane is a halogenated organic compound with the molecular formula C₃HCl₄F₃I It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane typically involves the halogenation of a suitable precursor. One common method involves the reaction of 1-chloro-3,3,3-trifluoropropane with iodine and a halogenating agent under controlled conditions. The reaction is carried out in a high-pressure reactor at elevated temperatures, typically around 100°C, for an extended period, such as 36 hours .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification of the final product is achieved through distillation and other separation techniques.
化学反応の分析
Types of Reactions
1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield compounds with different halogen atoms, while reduction and oxidation reactions can lead to various degrees of halogenation and oxidation states.
科学的研究の応用
1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Biology: The compound can be used in studies involving halogenated organic molecules and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with biological molecules, potentially affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: Similar in structure but lacks the iodine atom.
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Contains an additional fluorine atom.
1,1,2,2-Tetrafluoro-3-iodopropane: Different halogenation pattern with fewer chlorine atoms.
Uniqueness
1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane is unique due to the combination of chlorine, fluorine, and iodine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such a combination of halogens is required.
特性
IUPAC Name |
1,1,1,3-tetrachloro-2,2,3-trifluoro-3-iodopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4F3I/c4-2(5,6)1(8,9)3(7,10)11 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKSKTAVRQMAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)I)(C(Cl)(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4F3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70840197 |
Source


|
| Record name | 1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70840197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812-32-8 |
Source


|
| Record name | 1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70840197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dibenzo[c,e][1,2]dioxine](/img/structure/B14745399.png)
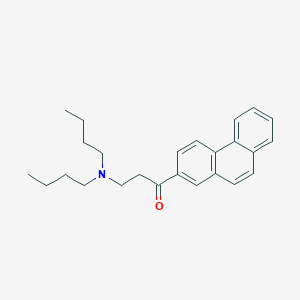
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)


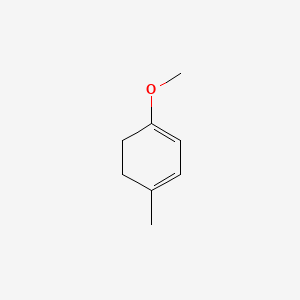
![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)

![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)
